REACTION_CXSMILES
|
[C:1]([OH:4])(=[S:3])[CH3:2].[C:5]([OH:10])(=[O:9])/[CH:6]=[CH:7]/[CH3:8].C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>O1CCOCC1>[C:1]([S:3][CH:7]([CH3:8])[CH2:6][C:5]([OH:10])=[O:9])(=[O:4])[CH3:2]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=S)O
|
Name
|
|
Quantity
|
43 g
|
Type
|
reactant
|
Smiles
|
C(\C=C\C)(=O)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
20 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 6 hours
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
The solvent and the excess thioacetic acid are removed by distillation
|
Type
|
DISTILLATION
|
Details
|
the product is purified by vacuum distillation
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)SC(CC(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 75 g | |
YIELD: PERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |